Meloside A

概要

Safety and Hazards

When handling Meloside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

作用機序

メロサイドAは、主に抗酸化作用によってその効果を発揮します。それはフリーラジカルと活性酸素種を捕捉し、細胞を酸化損傷から保護します。その分子標的には、スーパーオキシドジスムターゼやカタラーゼなどの酸化ストレス応答に関与するさまざまな酵素が含まれます .

生化学分析

Biochemical Properties

Meloside A plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, in barley, phenylpropanoids like this compound have been linked to resistance to pathogens by interacting with enzymes involved in the phenylpropanoid pathway . These interactions help in the synthesis of lignin and other compounds that strengthen the plant cell wall, providing protection against pathogens.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it has been reported to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -80°C for up to six months . Its stability decreases at higher temperatures, leading to degradation and reduced efficacy. Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative damage in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and protection against oxidative stress . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes and cofactors involved in the synthesis of lignin and other phenolic compounds . These interactions influence metabolic flux and metabolite levels, contributing to the overall antioxidant capacity of the cell. This compound also affects the levels of other metabolites, such as flavonoids and phenolic acids, by modulating the activity of key enzymes in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components . These interactions determine the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize in the chloroplasts of plant cells, where it exerts its protective effects against UV-B radiation . The localization of this compound within specific subcellular compartments enhances its ability to interact with target biomolecules and exert its biochemical effects.

準備方法

合成ルートと反応条件

メロサイドAは、イソビテキシンをグリコシル化することによって合成できます。この反応には、グルコシルブロミドなどのグリコシルドナーとイソビテキシンなどのグリコシルアクセプターを使用し、炭酸銀などの触媒の存在下で行われます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業的生産方法

メロサイドAの工業的生産には、大麦からの抽出が用いられます。大麦はまず、メタノールやエタノールなどの溶媒を用いて一連の抽出処理が行われます。その後、抽出物はクロマトグラフィー法を用いて精製され、メロサイドAが単離されます .

化学反応の分析

反応の種類

メロサイドAは、次のようなさまざまな化学反応を起こします。

酸化: メロサイドAは酸化されてキノンを生成できます。

還元: ジヒドロ誘導体へと還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

酸化: キノン

還元: ジヒドロ誘導体

科学的研究の応用

メロサイドAは、幅広い科学研究に応用されています。

化学: 植物抽出物中のフラボノイド分析の標準物質として使用されます。

生物学: UV-B放射線や病原体に対する植物の防御機構における役割が研究されています。

医学: 抗酸化作用と酸化ストレス関連疾患における潜在的な治療効果について調査されています。

類似化合物との比較

類似化合物

イソビテキシン: メロサイドAのアグリコン型で、グルコシド部分は欠如しています。

ビテキシン: 異なる糖部分を有する類似のフラボノイド配糖体です。

オリエンチン: 類似の抗酸化作用を持つ別のフラボノイド配糖体です.

独自性

メロサイドAは、その特異的なグリコシル化パターンによって独自性を持ちます。このパターンは、アグリコン型のイソビテキシンと比べて、その溶解性と生物学的利用能を高めます。このグリコシル化は、その抗酸化作用とUV-B放射線に対する保護効果の向上にも寄与しています .

特性

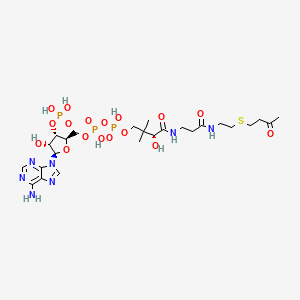

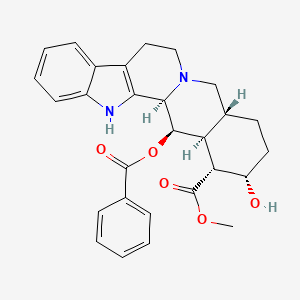

IUPAC Name |

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTTXGQDIROLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-80-8 | |

| Record name | Isovitexin 2''-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?

A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)

![N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1194880.png)

![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)